molecular formula C20H23NO2 B1663360 Dexoxadrol CAS No. 4741-41-7

Dexoxadrol

Número de catálogo: B1663360
Número CAS: 4741-41-7
Peso molecular: 309.4 g/mol
Clave InChI: HGKAMARNFGKMLC-GGYWPGCISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexoxadrol, also known as Dioxadrol, is a dissociative anesthetic drug . It has been found to be an NMDA antagonist and produces similar effects to PCP in animals . This compound, along with another related drug etoxadrol, were developed as analgesics for use in humans, but development was discontinued after patients reported side effects such as nightmares and hallucinations .


Synthesis Analysis

This compound and its derivatives, which are highly efficient NMDA receptor antagonists, have been developed and evolved . The main approaches to the synthesis of this compound and enantiomeric 1-(2-piperidyl)ethane-1,2-diols and their structural relationship with natural alkaloids from plants of the genera Conium and Astrogalus are considered . A series of this compound analogues with various substituents at position 4 of the piperidine ring has been synthesized and pharmacologically evaluated .


Molecular Structure Analysis

The molecular formula of this compound is C20H23NO2 . The average mass is 309.402 Da and the monoisotopic mass is 309.172882 Da . The ChemSpider ID is 2298576 .


Chemical Reactions Analysis

The review addresses the complete anthology of the development and evolution of this compound derivatives comprising a class of highly efficient NMDA receptor antagonists . Different pathways of targeted modifications of the chemical structures of this compound and its analogues are suggested, which would help in future in overcoming the limitations associated with this type of physiologically active compounds .


Physical and Chemical Properties Analysis

This compound is a compound with the molecular formula C20H23NO2 . The average mass is 309.402 Da and the monoisotopic mass is 309.172882 Da . The ChemSpider ID is 2298576 .

Aplicaciones Científicas De Investigación

Analgesic Properties

Dexoxadrol has been investigated for its analgesic properties. In clinical settings, it has shown the capability of relieving pain. However, its analgesic effects are often associated with side effects, including psychotomimetic states, which limits its clinical use (Lasagna & Pearson, 1965).

Phencyclidine-like Activity

Research has identified that this compound (alpha-(+)-Dioxadrol) exhibits phencyclidine (PCP)-like activity. This finding is significant in understanding the drug's interaction with PCP receptors, particularly in studies involving effects mediated through these receptors (Jacobson et al., 1987).

NMDA Receptor Antagonism

This compound is recognized as a highly efficient NMDA receptor antagonist. Its structural relationship with natural alkaloids and biomolecular mechanisms of action have been extensively studied. These insights are crucial for the development of targeted modifications to overcome limitations associated with this compound and similar compounds (Novakov et al., 2020).

Binding Sites in the Brain

Studies have identified specific binding sites for this compound in the brain, notably in regions like the cortex and hippocampus. This research provides insights into how this compound interacts with the brain and its potential applications in neurological studies (Pilapil et al., 1985).

Structure-Activity Relationships

Investigations into this compound's structure and activity relationships have been conducted to understand how its chemical structure influences its pharmacological properties, especially regarding its NMDA receptor affinity. These studies are instrumental in drug development and enhancing its pharmacological potential (Sax & Wünsch, 2006).

Mecanismo De Acción

Dexoxadrol is a dissociative anesthetic drug which has been found to be an NMDA antagonist and produces similar effects to PCP in animals . It was developed as an analgesic for use in humans .

Safety and Hazards

Dexoxadrol should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Based on the revealed relationships, different pathways of targeted modifications of the chemical structures of dexoxadrol and its analogues are suggested, which would help in future in overcoming the limitations associated with this type of physiologically active compounds, such as insufficient affinity for the channel binding site of the NMDA-receptor ionophore complex, low hydrolytic stability, anticholinergic side effects, and the production of toxic metabolites . These modifications will make it possible to utilize in full measure the great pharmacological potential of this type of compounds .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dexoxadrol involves the conversion of a starting material, 5-(2-bromoethyl)-2,3-dihydro-1H-inden-1-one, into the final product through a series of chemical reactions.", "Starting Materials": ["5-(2-bromoethyl)-2,3-dihydro-1H-inden-1-one", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Hydrogen chloride gas", "Sodium carbonate"], "Reaction": [ "Step 1: 5-(2-bromoethyl)-2,3-dihydro-1H-inden-1-one is reacted with sodium hydride in anhydrous DMF to form the corresponding sodium salt.", "Step 2: Bromine is added to the reaction mixture to form the 5-(2-bromoethyl)-2,3-dihydro-1H-inden-1-one bromide.", "Step 3: The bromide is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is treated with sodium hydroxide to form the free base.", "Step 5: The free base is dissolved in methanol and acetic anhydride is added to form the acetic ester.", "Step 6: Sodium acetate is added to the reaction mixture to catalyze the reduction of the acetic ester with sodium borohydride to form the alcohol.", "Step 7: The alcohol is treated with hydrogen chloride gas to form the hydrochloride salt of Dexoxadrol.", "Step 8: The hydrochloride salt is purified by treatment with sodium carbonate and recrystallization to obtain the final product." ] }

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels.

Número CAS

4741-41-7

Fórmula molecular

C20H23NO2

Peso molecular

309.4 g/mol

Nombre IUPAC

2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine

InChI

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1

Clave InChI

HGKAMARNFGKMLC-GGYWPGCISA-N

SMILES isomérico

C1CCNC(C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

SMILES canónico

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

4741-41-7

Números CAS relacionados

23257-58-1 (hydrochloride)

Solubilidad

In water, 19.2 mg/L at 25 °C (est)

Sinónimos

d-2,2-Diphenyl-4-(2-piperidyl)-1,3-dioxolane
dexoxadrol
dexoxadrol hydrochloride

Presión de vapor

8.26X10-8 mm Hg at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexoxadrol
Reactant of Route 2
Dexoxadrol
Reactant of Route 3
Dexoxadrol
Reactant of Route 4
Dexoxadrol
Reactant of Route 5
Dexoxadrol
Reactant of Route 6
Reactant of Route 6
Dexoxadrol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.